

# Application Notes and Protocols for the Combination of Ceralasertib and Durvalumab

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## Compound of Interest

Compound Name: **Ceralasertib**

Cat. No.: **B560106**

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These application notes provide a comprehensive overview of the experimental design for the combination of **ceralasertib**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and durvalumab, a human monoclonal antibody that blocks the interaction of PD-L1 with PD-1 and CD80. This document includes summaries of clinical trial data, detailed protocols for key preclinical experiments, and visualizations of the underlying biological pathways and experimental workflows.

## Introduction and Scientific Rationale

**Ceralasertib** (AZD6738) is an orally bioavailable inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.<sup>[1][2][3]</sup> ATR is activated by single-stranded DNA breaks that arise from replication stress, a common feature of cancer cells.<sup>[4][5]</sup> By inhibiting ATR, **ceralasertib** prevents cancer cells from repairing DNA damage, leading to genomic instability and subsequent cell death.<sup>[1][2]</sup>

Durvalumab (Imfinzi) is an immune checkpoint inhibitor that targets the Programmed Death-Ligand 1 (PD-L1).<sup>[6][7]</sup> PD-L1, often overexpressed on tumor cells, interacts with the PD-1 receptor on activated T cells, leading to the suppression of the anti-tumor immune response.<sup>[8][9]</sup> By blocking the PD-L1/PD-1 interaction, durvalumab unleashes the patient's immune system to recognize and attack cancer cells.<sup>[6][7]</sup>

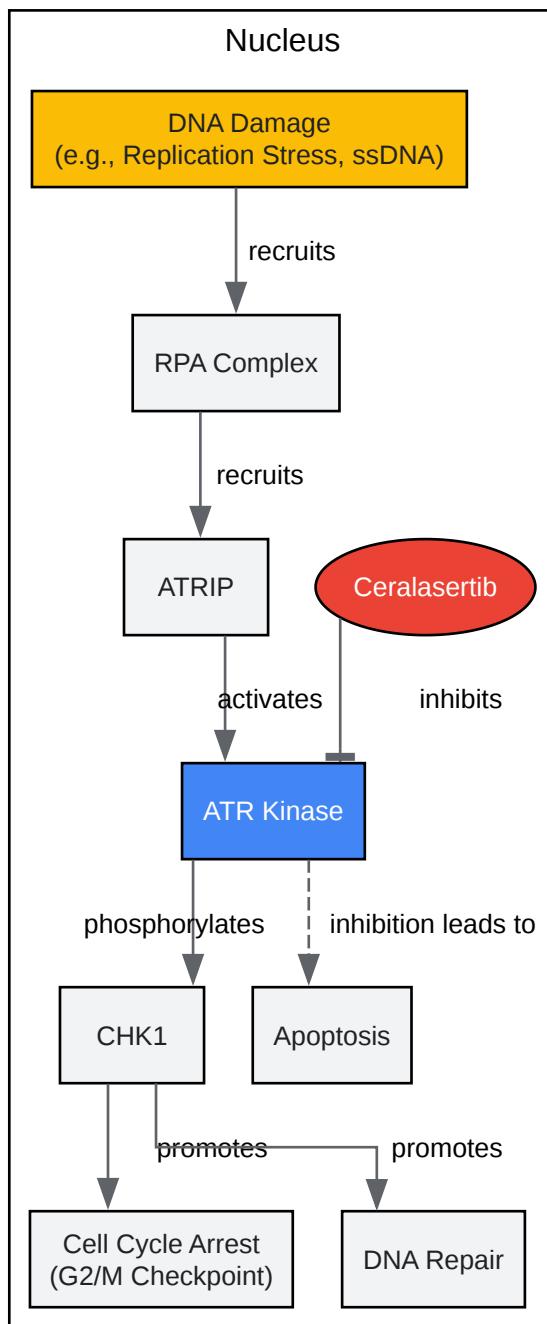
The combination of **ceralasertib** and durvalumab is based on the hypothesis that inducing DNA damage with an ATR inhibitor can enhance the immunogenicity of tumor cells, thereby increasing their susceptibility to immune checkpoint blockade.[\[10\]](#)[\[11\]](#) Preclinical and clinical studies have shown that this combination has promising anti-tumor activity across various cancer types, including non-small cell lung cancer (NSCLC), gastric cancer, and melanoma.[\[10\]](#)[\[12\]](#)[\[13\]](#)

## Signaling Pathways

### Ceralasertib and the ATR Signaling Pathway

**Ceralasertib** targets the ATR kinase, a central regulator of the DNA damage response. The following diagram illustrates the ATR signaling pathway and the point of intervention by **ceralasertib**.

## ATR Signaling Pathway

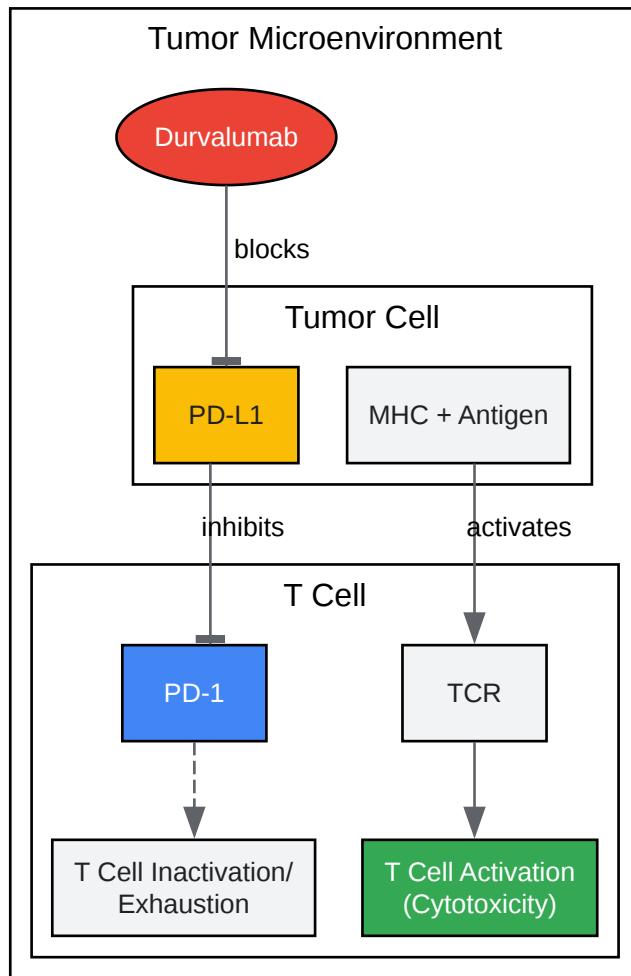
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Caption: **Ceralasertib** inhibits ATR kinase, a key regulator of the DNA damage response.

## Durvalumab and the PD-L1/PD-1 Signaling Pathway

Durvalumab disrupts the interaction between PD-L1 on tumor cells and PD-1 on T cells, thereby restoring anti-tumor immunity. The diagram below outlines this signaling pathway.

PD-L1/PD-1 Signaling Pathway



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Caption: Durvalumab blocks the interaction between PD-L1 and PD-1, restoring T cell function.

## Summary of Clinical Trial Data

Multiple clinical trials have evaluated the safety and efficacy of the **cerulasertib** and durvalumab combination in various cancer types. The following tables summarize key quantitative data from these studies.

**Table 1: Efficacy of Ceralasertib and Durvalumab Combination in Advanced Solid Tumors**

Clinica I Trial	Cancer Type	Numbe r of Patient s	Dosing Regim en	Overall Respo nse Rate (ORR)	Diseas e Contro l Rate (DCR)	Media		
						n Progre ssion- Free Surviv al	Media n Overall Surviv al (OS)	Citatio n(s)
HUDSO N (Phase II)	NSCLC (after prior anti- PD-(L)1 and platinu m- based chemot herapy)	268 (in combin ation arms)	Durvalu mab 1500 mg IV q4w + Ceralas ertib	13.9%	-	5.8 months	17.4 months	[11][14] [15]
Phase II	Advanc ed Gastric Cancer	31	Durvalu mab 1500 mg IV q4w + Ceralas ertib 240 mg BID (Days 15-28)	22.6%	58.1%	3.0 months	6.7 months	[10][16] [17]
Phase II	Advanc ed/Meta static Melano ma (failed)	30	-	31.0%	63.3%	7.1 months	14.2 months	[13]

prior  
anti-  
PD-1)

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National Lung Matrix Trial	NSCLC (RAS-mutant)	19	Durvalumab mab 1500 mg IV Day 1 + Ceralasertib ertib 240 mg BID (Days 15-28)	13.1% (estimated)	39.7% (duration of response) 5.9 months clinical benefit)	5.9 months	25.0 months	[12]
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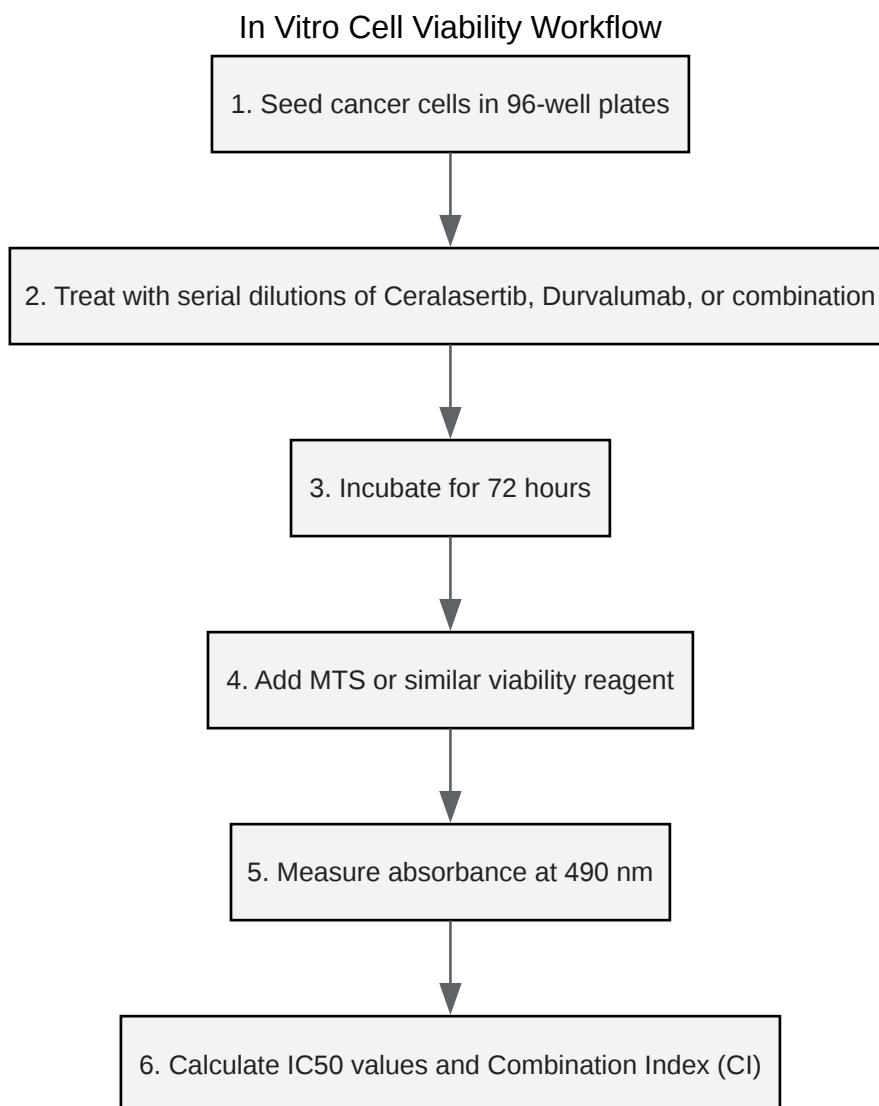
Note: Data presented are from different studies with varying patient populations and methodologies. Direct comparison across trials should be done with caution.

## Experimental Protocols

The following section provides detailed protocols for key preclinical experiments to evaluate the combination of **ceralasertib** and durvalumab.

### In Vitro Cell Viability and Synergy Analysis

This protocol is designed to assess the cytotoxic effects of **ceralasertib** and durvalumab, both as single agents and in combination, on cancer cell lines.



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Caption: Workflow for assessing in vitro cell viability and synergy.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., A549, MC38) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Drug Preparation: Prepare serial dilutions of **ceralasertib** and durvalumab in culture medium.

- Treatment: Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assay: Add a cell viability reagent (e.g., MTS, MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) for each drug. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## Western Blot Analysis of DNA Damage and ATR Signaling

This protocol is used to assess the pharmacodynamic effects of **ceralasertib** on the ATR signaling pathway.

### Protocol:

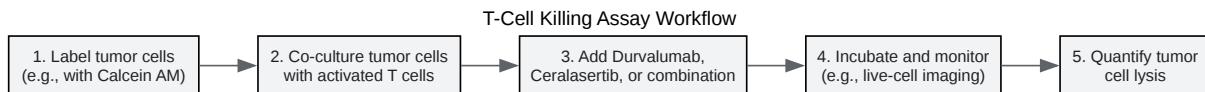
- Cell Lysis: Treat cancer cells with **ceralasertib** at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate 30-50 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CHK1 (Ser345), CHK1, γH2AX (Ser139), and a loading control (e.g., β-actin) overnight at

4°C.

- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## In Vitro T-Cell Killing Assay

This co-culture assay evaluates the ability of durvalumab, alone or in combination with **ceralasertib**, to enhance T-cell-mediated killing of tumor cells.



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Caption: Workflow for the in vitro T-cell killing assay.

Protocol:

- Target Cell Preparation: Label tumor cells with a fluorescent dye (e.g., Calcein AM) to distinguish them from effector cells.
- Effector Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and activate T cells using anti-CD3/CD28 beads or other stimuli.
- Co-culture: Co-culture the labeled tumor cells with the activated T cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1) in a 96-well plate.
- Treatment: Add durvalumab, **ceralasertib**, the combination, or an isotype control antibody to the co-culture.
- Monitoring: Monitor tumor cell lysis over time using a live-cell imaging system (e.g., IncuCyte) or by measuring the release of a cytoplasmic enzyme (e.g., LDH) or by flow

cytometry.

- Data Analysis: Quantify the percentage of specific cell lysis for each treatment condition.

## Syngeneic Mouse Model for In Vivo Efficacy and Immune Profiling

This protocol describes an in vivo study to evaluate the anti-tumor efficacy and immunomodulatory effects of the **ceralasertib** and durvalumab combination in an immunocompetent mouse model.

Protocol:

- Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38, CT26) into the flank of immunocompetent mice (e.g., C57BL/6, BALB/c).
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
- Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment groups: vehicle, **ceralasertib** alone, durvalumab alone, and the combination.
- Dosing: Administer **ceralasertib** orally according to a predetermined schedule (e.g., daily for 5 days on, 2 days off) and durvalumab intraperitoneally (e.g., twice weekly).
- Efficacy Assessment: Measure tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition or delay.
- Immune Profiling (at endpoint):
  - Harvest tumors and spleens.
  - Prepare single-cell suspensions.
  - Stain cells with a panel of fluorescently-labeled antibodies for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

- Analyze cytokine levels in tumor homogenates or serum using a multiplex immunoassay.
- Immunohistochemistry:
  - Fix tumor tissues in formalin and embed in paraffin.
  - Perform immunohistochemical staining for markers such as CD8, PD-L1, and Ki-67 to assess T-cell infiltration, checkpoint expression, and proliferation, respectively.

## Conclusion

The combination of **ceralasertib** and durvalumab represents a promising therapeutic strategy that leverages the interplay between DNA damage response and anti-tumor immunity. The provided application notes and protocols offer a framework for researchers to further investigate the mechanisms of action and preclinical efficacy of this combination, with the ultimate goal of advancing its clinical development for the benefit of cancer patients.

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